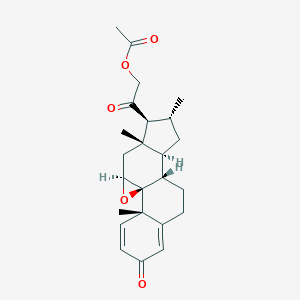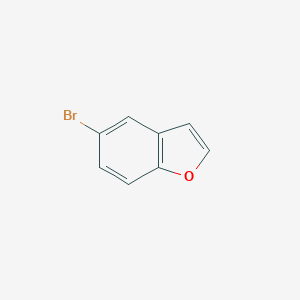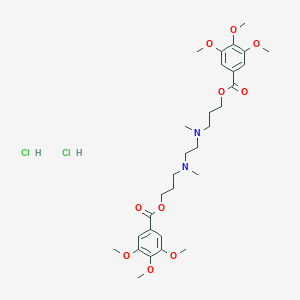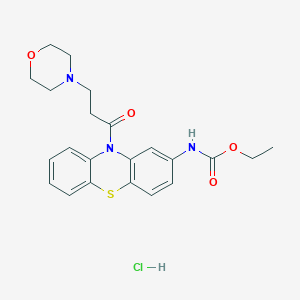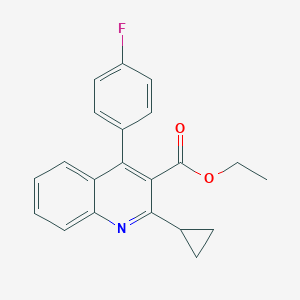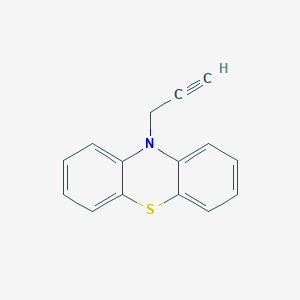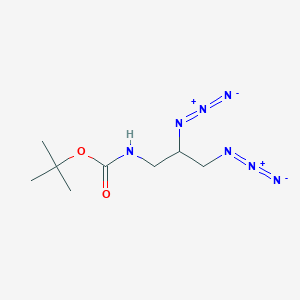
tert-butyl N-(2,3-diazidopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-(2,3-diazidopropyl)carbamate is a chemical compound known for its unique structure and reactivity It contains azide groups, which are known for their high energy and potential for explosive reactions
Vorbereitungsmethoden
The synthesis of tert-butyl N-(2,3-diazidopropyl)carbamate typically involves the reaction of 2,3-diazidopropanol with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the safe handling of azide groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional safety measures to handle the potentially explosive nature of azides.
Analyse Chemischer Reaktionen
tert-butyl N-(2,3-diazidopropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: Reduction of azides can lead to the formation of amines.
Substitution: The azide groups can participate in substitution reactions, often leading to the formation of triazoles through click chemistry. Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions include amines, nitro compounds, and triazoles.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-(2,3-diazidopropyl)carbamate has several applications in scientific research:
Chemistry: It is used in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: Used in the production of advanced materials, including polymers and explosives.
Wirkmechanismus
The mechanism of action of tert-butyl N-(2,3-diazidopropyl)carbamate involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry, where the compound is used to link molecules together in a highly efficient and specific manner. The molecular targets and pathways involved depend on the specific application, but generally involve the formation of covalent bonds through the azide groups.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl N-(2,3-diazidopropyl)carbamate include other azide-containing compounds such as:
Azidomethyl carbamates: These compounds also contain azide groups and are used in similar applications.
Diazidomethyl ketones: Known for their reactivity and use in organic synthesis.
Triazole derivatives: Formed through the reaction of azides and alkynes, these compounds are widely used in various fields. The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in click chemistry and materials science.
Eigenschaften
IUPAC Name |
tert-butyl N-(2,3-diazidopropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N7O2/c1-8(2,3)17-7(16)11-4-6(13-15-10)5-12-14-9/h6H,4-5H2,1-3H3,(H,11,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCNNYTWXOUCDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN=[N+]=[N-])N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572110 |
Source


|
| Record name | tert-Butyl (2,3-diazidopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190840-29-0 |
Source


|
| Record name | tert-Butyl (2,3-diazidopropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
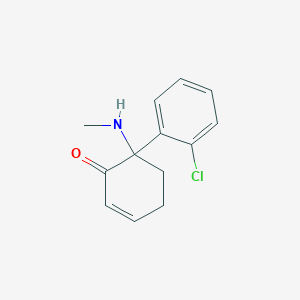

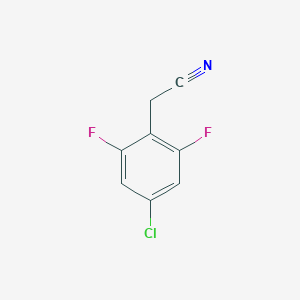
![2-[[2-[[1-[2-(7-Methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B130471.png)

